1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride
Description
1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Properties
IUPAC Name |
1-prop-2-enyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-10-7-3-4-9-5-8-10;;/h2,9H,1,3-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAYZGMANJSHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1,4-diazepane with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Neuropharmacology
One of the primary applications of 1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride is in neuropharmacology. Research has indicated that compounds containing the diazepane structure exhibit potential as sigma receptor ligands. Sigma receptors are implicated in various neurological processes, including mood regulation and neuroprotection. Studies have shown that certain diazepane derivatives can act as effective sigma receptor ligands, potentially leading to new treatments for neurodegenerative diseases .
Case Study: Sigma Receptor Ligands
A study evaluated a series of diazepane-based compounds for their affinity to sigma receptors. The results indicated that some derivatives had high selectivity and affinity for sigma receptors, suggesting their potential as therapeutic agents against conditions like schizophrenia and Alzheimer's disease .
Anticancer Research
The compound has also been investigated for its anticancer properties. Research into diazepane derivatives has shown promising results in inhibiting cancer cell proliferation. For example, a study tested several novel diazepane-based compounds against pancreatic carcinoma and neuroblastoma cell lines. The findings revealed that these compounds exhibited low cytotoxicity while maintaining significant anticancer activity .
Cardiovascular Applications
Another area of interest is the potential use of this compound in treating cerebrovascular disorders. Some studies have highlighted its role as a preventive agent against conditions such as cerebral infarction and hemorrhage. The compound's ability to stabilize certain biological pathways involved in vascular health makes it a candidate for further investigation in cardiovascular pharmacotherapy .
Case Study: Cerebrovascular Disorders
A patent described methods for synthesizing derivatives that could be used to treat cerebrovascular disorders effectively. The research emphasized the compound's therapeutic potential in preventing conditions like cerebral edema and hemorrhage by modulating vascular responses .
Synthesis and Formulation
The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for pharmaceutical use. Various solvents and reaction conditions have been optimized to enhance yield and purity during synthesis . The compound's formulation as a hydrochloride dihydrate also contributes to its stability and ease of use in clinical settings.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Ethyl-1,4-diazepane dihydrochloride
- 1-(2-Hydroxyethyl)-1,4-diazepane dihydrochloride
- 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride
Comparison: 1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride is unique due to its allyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Biological Activity
1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 203.10 g/mol. The compound features a propenyl substituent which may influence its reactivity and interaction with biological targets.
While specific mechanisms for this compound remain under investigation, compounds with similar diazepane structures have shown diverse biological activities. These include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds related to diazepanes have been noted for their ability to inhibit CDKs, particularly CDK9, which plays a crucial role in transcriptional regulation. For instance, selective inhibitors have demonstrated significant anti-cancer activity through CDK9 inhibition .
Anticancer Activity
Recent studies have indicated that compounds containing diazepane moieties can exhibit potent anticancer properties. For example, derivatives of diazepanes have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 30m | CDK9 | 10 | Anti-cancer activity in leukemia cells |
| 30h | CDK2 | 8 | Selective inhibition with lower toxicity |
| 30k | CDK7 | 89 | Moderate selectivity against other kinases |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. The following general steps can be outlined:
- Formation of Diazepane Ring : Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds.
- Alkylation : Introducing the prop-2-en-1-yl group through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : Converting the base form into its dihydrochloride salt for improved solubility and stability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of diazepane derivatives:
Study on Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a related diazepane compound exhibited significant cytotoxicity against chronic lymphocytic leukemia (CLL) cells with an IC50 value significantly lower than that observed in normal lymphocytes . This suggests a favorable therapeutic window for further development.
Pharmacological Profiling
Pharmacological profiling has indicated that compounds similar to this compound can interact with various biological targets beyond CDKs, including receptors involved in neurotransmission and metabolic pathways .
Q & A
Q. What are the critical safety protocols for handling 1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant lab coats, due to its acute toxicity via inhalation or ingestion . Work should be conducted in a fume hood with emergency eyewash stations accessible. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal per hazardous waste regulations .
Q. What synthetic routes are typically used for synthesizing this compound?
Common methods include nucleophilic substitution reactions between 1,4-diazepane and allyl halides in polar solvents (e.g., ethanol or acetonitrile), followed by hydrochloride salt formation via HCl gas or aqueous HCl . Modifications may involve protecting group strategies to prevent side reactions at secondary amine sites.
Q. Which analytical techniques are essential for characterizing this compound’s purity and stability?
- HPLC-UV/MS : To assess purity and detect byproducts.
- NMR (¹H/¹³C) : Confirms structural integrity and proton environments.
- TGA/DSC : Evaluates thermal stability and decomposition thresholds .
- Karl Fischer titration : Measures residual moisture, critical for hygroscopic hydrochloride salts .
Q. What storage conditions prevent degradation of this compound?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to humidity, light, or oxidizing agents, as these accelerate decomposition .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, while reaction path searches identify energetically favorable routes. Coupling these with machine learning (ML) models trained on experimental data (e.g., solvent effects, catalyst performance) reduces trial-and-error experimentation . For example, ICReDD’s workflow integrates computational screening with high-throughput validation to refine allylation conditions .
Q. What factorial design strategies are effective for optimizing synthesis parameters?
A 2³ factorial design can test variables like temperature (20–60°C), solvent polarity (ethanol vs. DMF), and stoichiometry (1:1 to 1:1.5 amine:allyl halide). Response surface methodology (RSM) then models interactions between factors to maximize yield . Iterative refinement using central composite designs resolves non-linear relationships between variables.
Q. How do solvent systems influence the reactivity of this diazepane derivative?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the diazepane’s amine, accelerating allylation. Protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding but slow reaction kinetics. Solvent choice also impacts hydrochloride salt crystallization efficiency .
Q. What challenges arise when scaling up synthesis to pilot-scale reactors?
Key issues include:
- Heat transfer : Exothermic allylation requires jacketed reactors with precise temperature control.
- Mixing efficiency : Poor dispersion of gaseous HCl during salt formation leads to inhomogeneous crystallization.
- Reactor design : Continuous-flow systems improve mass transfer and reduce side reactions compared to batch reactors .
Q. How can isotopic labeling elucidate reaction mechanisms involving this compound?
Deuterium labeling at the allyl group’s β-position (e.g., using CH₂=CD-CH₂Cl) tracks migratory pathways in allylation. ¹⁵N-labeled diazepane aids in NMR-based mechanistic studies of amine participation .
Q. What surface chemistry insights apply to its use in heterogeneous catalysis?
Adsorption studies (e.g., via quartz crystal microbalance) on metal oxides (e.g., TiO₂) reveal binding affinities critical for designing supported catalysts. Microspectroscopic imaging (e.g., ToF-SIMS) maps surface reactivity and degradation under oxidative conditions .
Methodological Recommendations
- For mechanistic studies : Combine isotopic labeling with operando spectroscopy (e.g., FTIR) to monitor intermediate species .
- For scale-up : Use CRDC subclass RDF2050112 guidelines for reactor design, emphasizing residence time distribution (RTD) analysis to minimize byproducts .
- For stability testing : Accelerated aging studies under varied humidity/temperature profiles predict shelf-life using Arrhenius models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
